molecular formula C21H16N2O5S B2416855 Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865246-99-7

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2416855
CAS No.: 865246-99-7
M. Wt: 408.43
InChI Key: XQADGJMUQOHEIY-DQRAZIAOSA-N
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Description

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound with the molecular formula C21H16N2O5S This compound is characterized by the presence of a chromene ring, a benzothiazole ring, and an ethyl acetate group

Preparation Methods

The synthesis of Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxochromene-3-carboxylic acid with 2-aminobenzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate group, where nucleophiles such as amines or thiols replace the ethoxy group, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The chromene and benzothiazole rings are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may act on multiple signaling pathways simultaneously.

Comparison with Similar Compounds

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate can be compared with other compounds containing chromene or benzothiazole rings, such as:

    Coumarin derivatives: These compounds also contain a chromene ring and are known for their anticoagulant and antimicrobial properties.

    Benzothiazole derivatives: These compounds are studied for their anticancer and antimicrobial activities.

    Flavonoids: These natural compounds contain a chromene ring and exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.

Properties

IUPAC Name

ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-2-27-18(24)12-23-15-8-4-6-10-17(15)29-21(23)22-19(25)14-11-13-7-3-5-9-16(13)28-20(14)26/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQADGJMUQOHEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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